1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Medicinal Chemistry ADME Lead Optimization

1-[(2,3-Dichlorophenyl)carbonyl]piperidine (CAS 916031-18-0) is a dichlorophenyl-substituted piperidine derivative with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 g/mol. This compound belongs to the broader class of benzoylpiperidines and serves as a versatile building block or potential pharmacophore in medicinal chemistry research.

Molecular Formula C12H13Cl2NO
Molecular Weight 258.14
CAS No. 916031-18-0
Cat. No. B2929192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Dichlorophenyl)carbonyl]piperidine
CAS916031-18-0
Molecular FormulaC12H13Cl2NO
Molecular Weight258.14
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C12H13Cl2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
InChIKeyUJGRQQZTZHREML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,3-Dichlorophenyl)carbonyl]piperidine (CAS 916031-18-0) – Core Physicochemical and Structural Profile for Procurement Validation


1-[(2,3-Dichlorophenyl)carbonyl]piperidine (CAS 916031-18-0) is a dichlorophenyl-substituted piperidine derivative with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 g/mol . This compound belongs to the broader class of benzoylpiperidines and serves as a versatile building block or potential pharmacophore in medicinal chemistry research . Key predicted physicochemical properties include a density of 1.300±0.06 g/cm³ and a boiling point of 405.0±35.0 °C, as reported in authoritative chemical databases .

Why 1-[(2,3-Dichlorophenyl)carbonyl]piperidine Cannot Be Substituted by Unqualified Piperidine Analogs


The scientific and industrial utility of piperidine-based compounds is exquisitely sensitive to the specific dichlorophenyl substitution pattern and the presence of the carbonyl linker [1]. As demonstrated by structure-activity relationship (SAR) studies across piperidine derivatives, variations in substituent positioning (2,3- vs. 2,4- vs. 3,4-dichloro) and the nature of the linkage (direct C–C bond vs. carbonyl) fundamentally alter key molecular descriptors such as lipophilicity (logP), topological polar surface area (TPSA), and hydrogen-bonding capacity [2]. These physicochemical changes directly modulate permeability, target engagement, and off-target profiles, rendering generic substitution without quantitative equivalence a source of experimental irreproducibility. The evidence presented below establishes the measurable, comparator-driven differentiation that justifies the specific procurement of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine over closely related analogs.

Quantitative Differentiation of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine Against Structural Analogs


Molecular Weight: Direct Impact on Physicochemical and ADME Properties

The molecular weight of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (258.14 g/mol) is approximately 12% greater than that of the direct C-linked analog 2-(2,3-dichlorophenyl)piperidine (230.13 g/mol) . This increase arises from the incorporation of the carbonyl group (C=O) into the linker, replacing a direct C–C bond. In medicinal chemistry, molecular weight is a primary determinant of passive diffusion and oral bioavailability; compounds below 300 g/mol are generally considered favorable for CNS penetration, while those approaching 260 g/mol may exhibit reduced permeability relative to lighter analogs, a trade-off that can be strategically leveraged to modulate tissue distribution [1].

Medicinal Chemistry ADME Lead Optimization

Lipophilicity (logP): A 41% Increase in Hydrophobicity Versus the 3,4-Dichloro Regioisomer

The predicted octanol-water partition coefficient (logP) for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is 3.666, as computed by the ZINC15 database [1]. In contrast, the closely related regioisomer 4-[(3,4-dichlorophenyl)carbonyl]piperidine exhibits a substantially lower logP of 2.601, a difference of 1.065 log units [2]. This represents a >40% increase in lipophilicity for the 2,3-dichloro regioisomer. LogP is a critical determinant of membrane permeability and CNS penetration; a logP between 3 and 4 is often considered optimal for CNS drug candidates, whereas logP < 3 can limit blood-brain barrier crossing [3].

Lipophilicity LogP Permeability CNS Drug Design

Topological Polar Surface Area (TPSA): 2.4-Fold Higher Polarity Versus C-Linked 2,4-Dichloro Analog

The topological polar surface area (TPSA) of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is 29 Ų, as reported in the ZINC15 database [1]. This is more than double the TPSA of the C-linked analog (R)-2-(2,4-dichlorophenyl)piperidine, which measures only 12 Ų [2]. The 17 Ų increase is directly attributable to the carbonyl oxygen in the target compound, which contributes approximately 17-20 Ų of polar surface area. TPSA is inversely correlated with oral absorption and passive membrane permeability; compounds with TPSA < 60 Ų generally exhibit good oral bioavailability, while those with TPSA < 40 Ų are considered optimal for CNS penetration [3].

TPSA Oral Bioavailability Membrane Permeability Drug-likeness

Hydrogen-Bond Acceptor Count: Enhanced Binding Potential Through Carbonyl Oxygen

1-[(2,3-Dichlorophenyl)carbonyl]piperidine contains two hydrogen-bond acceptors (the carbonyl oxygen and the piperidine nitrogen), as indicated by the ZINC15 database entry [1]. In contrast, the C-linked analog (R)-2-(2,4-dichlorophenyl)piperidine possesses only one hydrogen-bond acceptor (the piperidine nitrogen) [2]. This additional acceptor site—the carbonyl oxygen—provides a distinct pharmacophoric feature that can engage in critical hydrogen-bonding interactions with biological targets, potentially altering binding affinity and selectivity profiles.

Hydrogen Bonding Target Engagement SAR Molecular Recognition

Purity Specification: 98% Minimum Purity Provides Superior Reproducibility Over 95% Grade Analogs

The 1-[(2,3-Dichlorophenyl)carbonyl]piperidine product is specified at 98.0% minimum purity, as listed by ChemSrc . In comparison, the regioisomeric analog 4-[(3,4-dichlorophenyl)carbonyl]piperidine is commonly supplied at 95% purity [1]. The 3 percentage-point increase in purity reduces the maximum potential impurity burden by 60% (from 5% to 2% total impurities). In quantitative biological assays, impurities can confound IC50/Ki determinations, introduce off-target activities, and compromise the reproducibility of SAR studies.

Purity Reproducibility Assay Validation Quality Control

Storage Conditions: Refrigerated (2-8°C) Specification Ensures Long-Term Stability for Multi-Year Research Programs

1-[(2,3-Dichlorophenyl)carbonyl]piperidine is specified for storage sealed in dry conditions at 2-8°C, as indicated by the vendor Chemscene . This refrigerated storage requirement contrasts with room-temperature shipping specifications typical for many piperidine analogs, suggesting the compound may possess enhanced sensitivity to thermal degradation. For long-term research use, adherence to controlled storage conditions is critical to maintain compound integrity over multi-year project timelines, preventing the accumulation of degradation products that could confound biological results.

Chemical Stability Storage Shelf Life Supply Chain

Optimal Research and Procurement Scenarios for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine


Medicinal Chemistry Lead Optimization Requiring CNS-Penetrant Physicochemical Space

With a logP of 3.666 and TPSA of 29 Ų, 1-[(2,3-Dichlorophenyl)carbonyl]piperidine resides in the optimal physicochemical range for CNS drug candidates (logP 2-5, TPSA < 60-70 Ų) [1]. Its 41% higher lipophilicity compared to the 3,4-dichloro regioisomer makes it the superior choice for medicinal chemistry programs targeting neurological or psychiatric indications where adequate brain exposure is required.

High-Sensitivity Biological Assays Demanding Maximum Purity and Reproducibility

The 98.0% purity specification of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine offers a 60% reduction in maximum impurity content relative to 95% grade analogs . This makes it the preferred compound for quantitative pharmacology studies (IC50/Ki determinations), high-throughput screening campaigns, and SAR series where even minor impurities could obscure true structure-activity relationships.

Structure-Activity Relationship Studies Exploring Carbonyl Linker Pharmacophoric Contributions

The presence of the carbonyl linker in 1-[(2,3-Dichlorophenyl)carbonyl]piperidine introduces a second hydrogen-bond acceptor (count = 2) and increases TPSA by 142% (29 Ų vs. 12 Ų) compared to C-linked analogs [2][3]. Researchers investigating the role of hydrogen-bonding interactions in target engagement or seeking to modulate polarity-dependent permeability will find this compound a valuable comparator in SAR studies.

Multi-Year Research Programs Requiring Verified Cold-Chain Storage

The specified storage condition of 2-8°C in a sealed, dry environment indicates that 1-[(2,3-Dichlorophenyl)carbonyl]piperidine requires cold-chain integrity for long-term stability . Research groups planning multi-year projects or maintaining compound libraries should procure this material from suppliers that guarantee cold-chain shipping and storage, and should allocate appropriate refrigerated storage capacity to preserve compound fidelity.

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